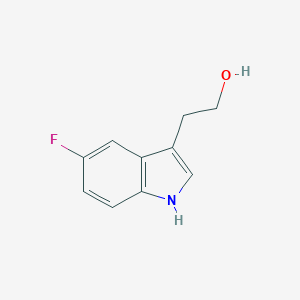

2-(5-fluoro-1H-indol-3-yl)ethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(5-Fluoro-1H-indol-3-yl)ethanol often involves catalytic hydrogenation or multicomponent condensation reactions. For instance, Frydenvang et al. (2004) described the resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol, prepared by catalytic hydrogenation, using chiral simulated moving bed chromatography (Frydenvang et al., 2004). Additionally, Brahmachari and Banerjee (2014) developed a one-pot synthesis of pharmaceutically interesting functionalized bis(indol-3-yl) derivatives using eco-friendly reactions (Brahmachari & Banerjee, 2014).

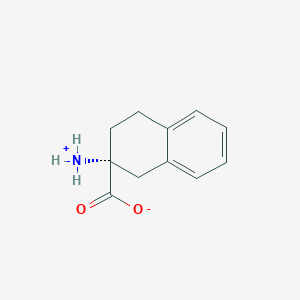

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, Di (2010) reported on the crystal structure of a zwitterionic form of a similar compound, highlighting the significance of hydrogen bonding and π–π interactions (Di, 2010).

Chemical Reactions and Properties

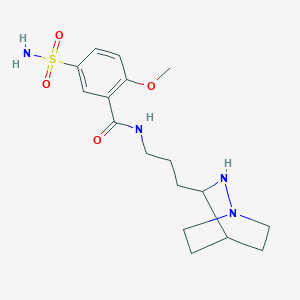

2-(5-Fluoro-1H-indol-3-yl)ethanol and its derivatives undergo various chemical reactions, including condensation and biotransformation. Akhmetova et al. (2014) synthesized dithiazepan-3-yl ethanol derivatives through multicomponent condensation, showing potential fungicidal properties (Akhmetova et al., 2014).

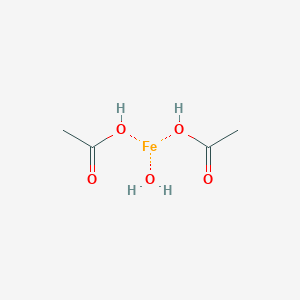

Physical Properties Analysis

The physical properties of compounds like 2-(5-Fluoro-1H-indol-3-yl)ethanol are crucial for their application in various fields. These properties are often determined through experimental studies and include solubility, melting point, and crystalline structure.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the compound's interactions in chemical reactions. Studies such as those by Brewis et al. (1974), which explored nucleophilic displacement reactions in aromatic systems, provide insights into the chemical behavior of similar compounds (Brewis et al., 1974).

Aplicaciones Científicas De Investigación

Ophthalmology

- Application : The compound 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN), a derivative of “2-(5-fluoro-1H-indol-3-yl)ethanol”, has been used in research to protect against vision loss from closed-globe ocular trauma .

- Method : Adult male C57BL/6J mice were subjected to blast overpressure injury at 20psi. Within 30 minutes of blast, animals were administered intraperitoneally either vehicle, HIFN or HIOC (40mg/kg). The treatment was continued for another 6 days .

- Results : HIFN and HIOC both reduced the visual acuity (p≤0.05 vs Blast-Veh) and contrast sensitivity deficits after blast (p≤0.05 vs Blast-Veh). The protection of contrast sensitivity afforded by HIFN was better than that by HIOC at 7-week post blast (p≤0.05) .

Organic Chemistry

- Application : Indole derivatives, such as “2-(5-fluoro-1H-indol-3-yl)ethanol”, are significant heterocyclic systems in natural products and drugs .

- Method : The synthesis of indole derivatives involves various chemical reactions, including the construction of indoles as a moiety in selected alkaloids .

- Results : Indole derivatives have shown various biologically vital properties and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiviral Research

- Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antiviral Activity

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Anti-inflammatory Activity

- Application : Indole derivatives have been found to possess anti-inflammatory properties .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Anticancer Activity

- Application : Indole derivatives have shown various biologically vital properties and have attracted increasing attention in recent years for the treatment of cancer cells .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Propiedades

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYSYXDDDVPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545104 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-fluoro-1H-indol-3-yl)ethanol | |

CAS RN |

101349-12-6 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

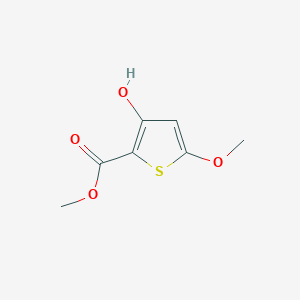

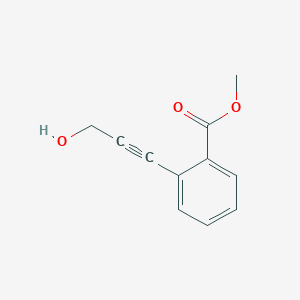

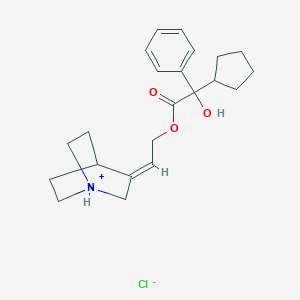

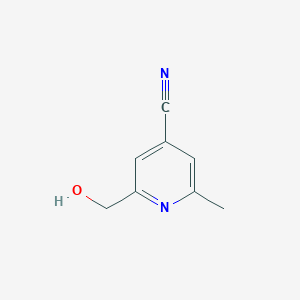

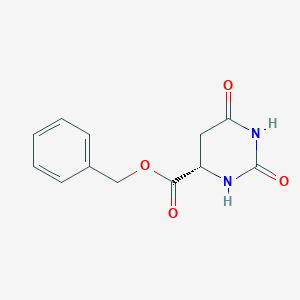

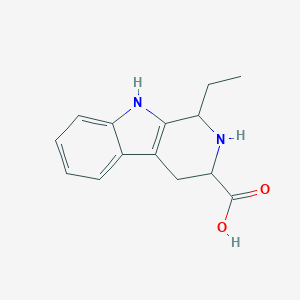

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.